molecular formula C37H57N9O12 B189050 Serylglutaminylasparaginyltyrosylprolylisoleucylvaline CAS No. 118071-31-1

Serylglutaminylasparaginyltyrosylprolylisoleucylvaline

Cat. No.: B189050
CAS No.: 118071-31-1
M. Wt: 819.9 g/mol
InChI Key: XMQYBJNICRKTBW-UHFFFAOYSA-N
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Description

Serylglutaminylasparaginyltyrosylprolylisoleucylvaline is a complex peptide composed of the amino acids serine, glutamine, asparagine, tyrosine, proline, isoleucine, and valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Serylglutaminylasparaginyltyrosylprolylisoleucylvaline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide.

Chemical Reactions Analysis

Types of Reactions

Serylglutaminylasparaginyltyrosylprolylisoleucylvaline can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like DTT or TCEP.

    Substitution: Specific reagents depending on the target residue, such as iodoacetamide for cysteine modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction can break disulfide bonds, resulting in a linear peptide.

Scientific Research Applications

Serylglutaminylasparaginyltyrosylprolylisoleucylvaline has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and biocatalysts.

Mechanism of Action

The mechanism of action of Serylglutaminylasparaginyltyrosylprolylisoleucylvaline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Serylglutaminylasparaginyltyrosylprolylisoleucylvaline: shares similarities with other bioactive peptides like insulin, glucagon, and oxytocin.

    Insulin: A peptide hormone involved in glucose metabolism.

    Glucagon: A peptide hormone that raises blood glucose levels.

    Oxytocin: A peptide hormone involved in social bonding and reproduction.

Uniqueness

What sets this compound apart is its unique sequence and potential for diverse applications in various scientific fields. Its specific amino acid composition allows for unique interactions with molecular targets, making it a valuable tool for research and development.

Properties

IUPAC Name

2-[[2-[[1-[2-[[4-amino-2-[[5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H57N9O12/c1-5-19(4)30(35(55)44-29(18(2)3)37(57)58)45-34(54)26-7-6-14-46(26)36(56)25(15-20-8-10-21(48)11-9-20)43-33(53)24(16-28(40)50)42-32(52)23(12-13-27(39)49)41-31(51)22(38)17-47/h8-11,18-19,22-26,29-30,47-48H,5-7,12-17,38H2,1-4H3,(H2,39,49)(H2,40,50)(H,41,51)(H,42,52)(H,43,53)(H,44,55)(H,45,54)(H,57,58)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQYBJNICRKTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H57N9O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595930
Record name Serylglutaminylasparaginyltyrosylprolylisoleucylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

819.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118071-31-1
Record name Serylglutaminylasparaginyltyrosylprolylisoleucylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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